4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile

Vue d'ensemble

Description

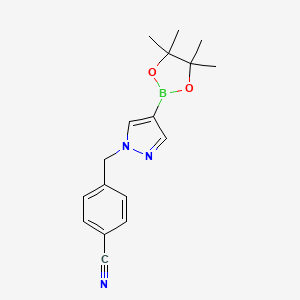

4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile is a complex organic compound that features a benzonitrile group, a pyrazole ring, and a dioxaborolane moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile typically involves multiple steps. One common method includes the formation of the pyrazole ring followed by the introduction of the dioxaborolane group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety facilitates Suzuki-Miyaura couplings with aryl halides, forming carbon-carbon bonds. Key examples include:

Key Findings :

-

Reactions typically require a palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄) in biphasic solvents like dioxane/water .

-

Electron-deficient aryl halides react faster due to enhanced oxidative addition .

Oxidation

-

Nitrile Stability : The benzonitrile group remains intact under mild oxidation conditions.

-

Dioxaborolane Oxidation : The boronate ester can oxidize to a boronic acid (B(OH)₂) under acidic aqueous conditions.

Reagents :

-

KMnO₄/CrO₃ : Oxidizes alkyl side chains to carbonyls without affecting the nitrile.

Reduction

-

Nitrile to Amine : LiAlH₄ reduces the nitrile to a primary amine (-CH₂NH₂).

-

Hydrogenation : H₂/Pd selectively reduces the pyrazole ring’s double bonds in some cases.

Pyrazole Ring Modifications

-

Electrophilic Substitution : Halogenation (Br₂, Cl₂) occurs at the pyrazole’s 4-position under acidic conditions .

-

Nucleophilic Attack : Thiols or amines substitute halides on the pyrazole in the presence of CuI/K₂CO₃ .

Benzonitrile Group Reactivity

-

Nitrile Hydrolysis : H₂SO₄/H₂O converts the nitrile to a carboxylic acid (-COOH).

Comparative Reactivity Insights

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds containing the dioxaborolane structure exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown selective cytotoxicity against tumorigenic cell lines. The incorporation of the dioxaborolane enhances the compound's ability to interact with biological targets involved in cancer progression .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. In particular, studies have demonstrated that related compounds exhibit inhibitory activity against butyrylcholinesterase and acetylcholinesterase , which are crucial targets in neurodegenerative diseases like Alzheimer's .

Boron Chemistry

The dioxaborolane group is pivotal in organoboron chemistry, facilitating cross-coupling reactions such as Suzuki-Miyaura coupling. This makes the compound a valuable intermediate in synthesizing complex organic molecules .

Functionalization Reactions

The presence of the benzonitrile group allows for further functionalization through nucleophilic aromatic substitution reactions. This versatility is beneficial in synthesizing new materials and biologically active compounds .

Polymer Chemistry

Compounds like 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile can be used as building blocks for polymers with enhanced properties. Their unique chemical structure can lead to materials with improved thermal stability and mechanical properties .

Nanomaterials

In nanotechnology, boron-containing compounds are explored for their potential in developing nanomaterials with specific functionalities, such as targeted drug delivery systems or sensors .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with certain biomolecules, influencing their activity. The pyrazole ring can also interact with various enzymes and receptors, modulating their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound shares the dioxaborolane group but has a benzaldehyde moiety instead of a benzonitrile group.

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but contains an aniline group.

Uniqueness

4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

The compound 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile is notable for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a boron-containing dioxaborolane moiety along with a pyrazole and benzonitrile structure. The presence of these functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 304.19 g/mol |

| CAS Number | 1160790-92-0 |

| Purity | ≥97% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of 4-bromo-2-chlorobenzonitrile with a boron-containing pyrazole derivative under palladium catalysis. This method has been detailed in patent literature and provides a reliable pathway for obtaining high-purity samples .

Anticancer Properties

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, compounds containing the pyrazole moiety are known to act as androgen receptor antagonists, which are crucial in treating prostate cancer. Studies have shown that such compounds can inhibit cancer cell proliferation by blocking androgen receptor signaling pathways .

The mechanism of action is primarily through the inhibition of specific kinases involved in cancer cell survival and proliferation. The boron atom in the dioxaborolane structure may enhance the compound's ability to form stable complexes with biological targets, potentially increasing its efficacy .

Case Studies

- Prostate Cancer Treatment : A study demonstrated that compounds similar to this compound effectively reduced tumor growth in prostate cancer models by inhibiting androgen receptor activity .

- In Vitro Studies : In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. The IC50 values indicate potent activity against specific cancer types compared to standard chemotherapeutics .

Propriétés

IUPAC Name |

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BN3O2/c1-16(2)17(3,4)23-18(22-16)15-10-20-21(12-15)11-14-7-5-13(9-19)6-8-14/h5-8,10,12H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVBHROQPGAMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.